molecular formula C16H11IN2O2 B2520173 (2Z)-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide CAS No. 314048-23-2

(2Z)-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2520173
CAS No.: 314048-23-2
M. Wt: 390.18
InChI Key: GQIPEWUMZGPFQL-MNDPQUGUSA-N
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Description

(2Z)-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound characterized by the presence of an imino group attached to a chromene ring system, with an iodophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 4-iodoaniline with 3-formylchromone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form the desired chromene structure. Common reagents used in this synthesis include acetic acid as a catalyst and ethanol as a solvent. The reaction is usually carried out at reflux temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the iodophenyl group may enhance binding affinity through halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-N,N-dimethylaniline
  • 4-Iodobenzoic acid
  • 4-Iodophenol
  • Para-Iodoamphetamine

Uniqueness

(2Z)-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide is unique due to its chromene ring system, which imparts distinct electronic and steric properties compared to other iodophenyl compounds. This uniqueness makes it a valuable scaffold for the development of new molecules with tailored properties for specific applications.

Properties

IUPAC Name

2-(4-iodophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11IN2O2/c17-11-5-7-12(8-6-11)19-16-13(15(18)20)9-10-3-1-2-4-14(10)21-16/h1-9H,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIPEWUMZGPFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)I)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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